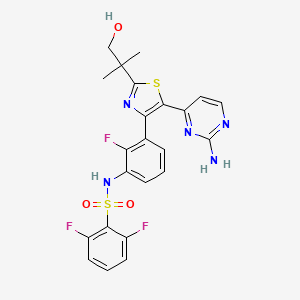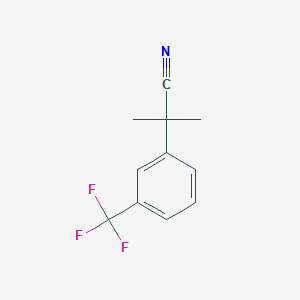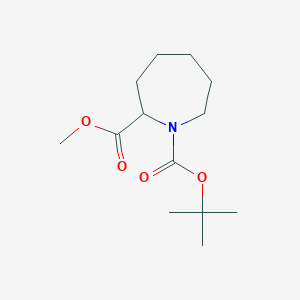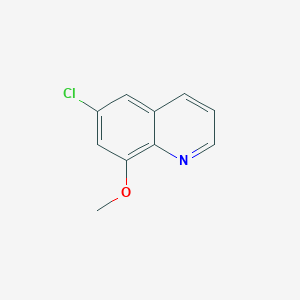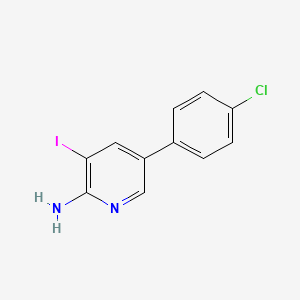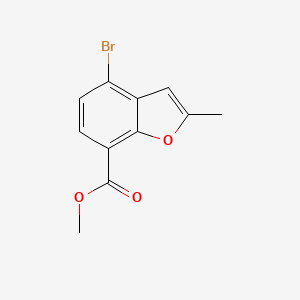
Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
Benzofuran derivatives, such as “Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate”, can be synthesized through various methods. One common strategy involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . There are also methods involving the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
Benzofuran compounds, including “Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate”, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Agents
- Summary of Application: Benzofuran and its derivatives have been found to be suitable structures for developing antimicrobial agents . They have been used in the treatment of skin diseases such as cancer or psoriasis .
- Results or Outcomes: Benzofuran derivatives have shown promise in combating antibiotic resistance, a major global problem . For example, benzofuran with triazolo-thiadiazine containing phenyl, methylphenyl or bromophenyl at the 7-position displayed good antimicrobial activity .
2. Anticancer Agents
- Summary of Application: Some substituted benzofurans have shown significant anticancer activities . For example, the benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .
- Results or Outcomes: Compound 36 was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of compound 36 as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
3. Synthesis of Natural Products
- Summary of Application: Benzofuran and its derivatives are key structures in many natural products . These natural products are often studied for their biological activities and are the targets of total synthesis .
- Results or Outcomes: The total synthesis of natural products containing benzofuran rings has been a major focus of research in the field of organic chemistry . This research has led to the development of new synthetic methodologies and a better understanding of the properties and reactivities of benzofuran derivatives .
4. Antifolates
- Summary of Application: Benzofuran derivatives have been used in the synthesis of antifolates . Antifolates are a type of drug that inhibit the function of folic acid, and they are used in the treatment of cancer and other diseases .
- Results or Outcomes: The development of antifolates based on benzofuran derivatives has led to the creation of new drugs with potential therapeutic applications .
5. Synthesis of Furo[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Analogs
- Summary of Application: Methyl 4-bromobenzoate, a compound similar to “Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate”, has been used in the synthesis of furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine analogs . These compounds are employed as antifolates .
- Results or Outcomes: The development of antifolates based on benzofuran derivatives has led to the creation of new drugs with potential therapeutic applications .
6. Natural Products Containing Benzofuran Rings
- Summary of Application: Benzofuran and its derivatives are key structures in many natural products . These natural products are often studied for their biological activities and are the targets of total synthesis .
- Results or Outcomes: The total synthesis of natural products containing benzofuran rings has been a major focus of research in the field of organic chemistry . This research has led to the development of new synthetic methodologies and a better understanding of the properties and reactivities of benzofuran derivatives .
Zukünftige Richtungen
Benzofuran derivatives, including “Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate”, have shown promise in various fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research may focus on further exploring the therapeutic potential of these compounds, developing new synthetic methods, and investigating their mechanisms of action .
Eigenschaften
IUPAC Name |
methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6-5-8-9(12)4-3-7(10(8)15-6)11(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHSBBNPCUFNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2O1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



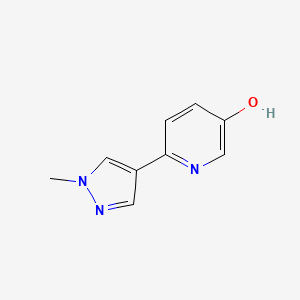
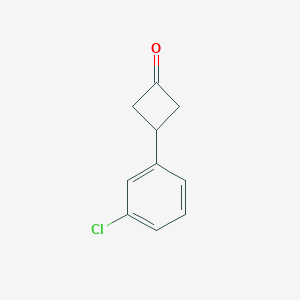
![2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427090.png)
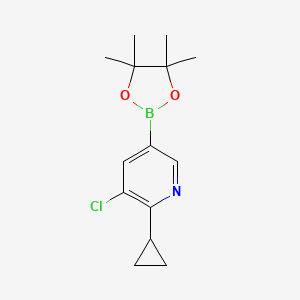
![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)
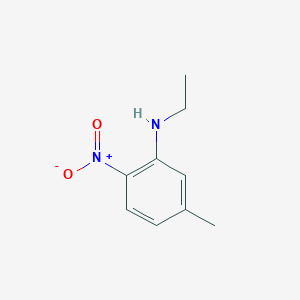
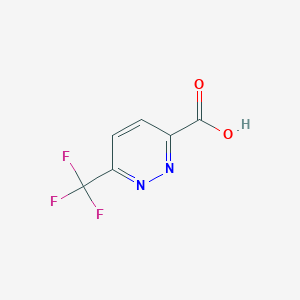
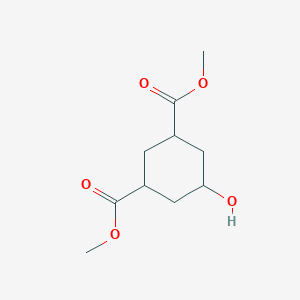
![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)
